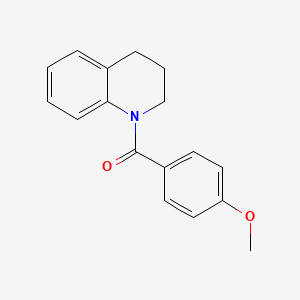
3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Related compounds have been shown to interact with various proteins such asBacillus pasteurii urease . The role of these proteins can vary widely, from catalyzing biochemical reactions to regulating cellular processes.
Mode of Action
It’s known that similar compounds can undergonucleophilic substitution reactions . In these reactions, the compound could interact with its target by donating or accepting electrons, leading to changes in the target’s structure or function .
Biochemical Pathways
Related compounds have been found to influence theantioxidant activity in cells . This could potentially affect various downstream effects, such as reducing oxidative stress and inflammation.
Pharmacokinetics
It’s known that similar compounds can be metabolized in the body through processes likearomatic hydroxylation and O-demethylation . These processes can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Related compounds have been found to exhibitantioxidant activity , which could potentially protect cells from damage caused by harmful free radicals.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals can affect its reactivity. It’s known that this compound reacts exothermically with bases, including amines . Moreover, it’s incompatible with water, strong oxidizing agents, and alcohols . Therefore, the compound’s environment should be carefully controlled to ensure its stability and effectiveness.
生物活性
3,4-Dihydro-1(2H)-quinolinyl(4-methoxyphenyl)methanone, a compound with the molecular formula C17H17NO2, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with a methoxyphenyl group. Its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
- Case Study : In vitro studies demonstrated that certain quinoline derivatives have IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating superior potency in inhibiting cancer cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Research indicates that quinoline derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 46.9 to 93.7 μg/mL .
- Antifungal Activity : Additionally, some derivatives have shown antifungal activity with MIC values as low as 7.8 μg/mL, suggesting potential applications in treating fungal infections .
Antimalarial Activity
The antimalarial potential of similar compounds has been explored:
- In Vitro and In Vivo Studies : Compounds with structural similarities to this compound demonstrated significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models infected with malaria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and cell permeability |
| Quinoline Core | Essential for anticancer and antimicrobial activities |
| Substituents on Phenyl Ring | Modulate potency and selectivity against specific targets |
Research Findings
A comprehensive review highlighted the biological activities of 2O-THQ alkaloids, emphasizing their therapeutic potential across various disorders . Key findings include:
- Cytotoxicity : Many derivatives exhibit cytotoxic effects against multiple cancer cell lines.
- Mechanisms of Action : These compounds often interact with cellular targets through hydrophobic interactions and hydrogen bonding, affecting critical signaling pathways involved in cell survival.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-15-10-8-14(9-11-15)17(19)18-12-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-11H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIKTAKKIUWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














